molecular formula C10H6O2S B8677370 Benzo[b]thiophene-2,3-dicarboxaldehyde

Benzo[b]thiophene-2,3-dicarboxaldehyde

Cat. No.: B8677370
M. Wt: 190.22 g/mol
InChI Key: VTZUYVQTGCJXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]thiophene-2,3-dicarboxaldehyde is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of two aldehyde groups at the 2 and 3 positions of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2,3-dicarboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3-formylthiophene with a suitable base can lead to the formation of 1-benzothiophene-2,3-dicarbaldehyde . Another method involves the use of aryne intermediates, where alkynyl sulfides react with o-silylaryl triflates in a one-step intermolecular manner .

Industrial Production Methods: Industrial production of 1-benzothiophene-2,3-dicarbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-2,3-dicarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: 1-Benzothiophene-2,3-dicarboxylic acid.

    Reduction: 1-Benzothiophene-2,3-dimethanol.

    Substitution: Halogenated benzothiophene derivatives.

Mechanism of Action

The mechanism by which 1-benzothiophene-2,3-dicarbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Benzo[b]thiophene-2,3-dicarboxaldehyde can be compared with other benzothiophene derivatives such as:

Properties

Molecular Formula

C10H6O2S

Molecular Weight

190.22 g/mol

IUPAC Name

1-benzothiophene-2,3-dicarbaldehyde

InChI

InChI=1S/C10H6O2S/c11-5-8-7-3-1-2-4-9(7)13-10(8)6-12/h1-6H

InChI Key

VTZUYVQTGCJXFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-butyl lithium (150.6 ml, 241 mmol) is added dropwise to ether (100 ml) at −20° C. under N2. 3-Bromothianaphthene (10.5 ml, 80.3 mmol) is dissolved in ether (50 ml) and also added dropwise to the chilled solution, stirring cold for 0.5 h. DMF (16.3 ml, 210 mmol) is dissolved in ether (75 ml) and added dropwise, and the solution stirred an additional 15 h at −20° C. The reaction is quenched onto ice (300 g) in 10% H2SO4 (200 ml) and stirred until both layers turn yellow in color. The resulting slurry is filtered, and the cake is allowed to dry in the air stream, affording 1-benzothiophene-2,3-dicarbaldehyde (C180) as a yellow solid (60% yield). HRMS (FAB) calculated for C10H6O2S+H: 191.0167, found 191.0172 (M+H).
[Compound]
Name
N-butyl lithium
Quantity
150.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
16.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

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